REACTION_CXSMILES
|
[CH:1]([S:4]([NH:7][CH2:8][C:9]([CH3:15])([CH3:14])[C:10]([O:12]C)=[O:11])(=[O:6])=[O:5])([CH3:3])[CH3:2].[OH-].[Na+]>>[CH:1]([S:4]([NH:7][CH2:8][C:9]([CH3:15])([CH3:14])[C:10]([OH:12])=[O:11])(=[O:5])=[O:6])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
Methyl 3-[(isopropylsulfonyl)amino]-2,2-dimethylpropanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)S(=O)(=O)NCC(C(=O)OC)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)S(=O)(=O)NCC(C(=O)O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |